2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are often found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-pyrazole-3-carboxylic acid, which is then reacted with thioamide derivatives to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxylate: An ester derivative of the compound.
1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxaldehyde: Contains an aldehyde group instead of a carboxamide.
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of pyrazole and thiazole rings with a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8N4OS |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H8N4OS/c1-12-3-2-5(11-12)8-10-6(4-14-8)7(9)13/h2-4H,1H3,(H2,9,13) |
InChI Key |
OCMIQLFKFPJSBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)C(=O)N |
Origin of Product |
United States |
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